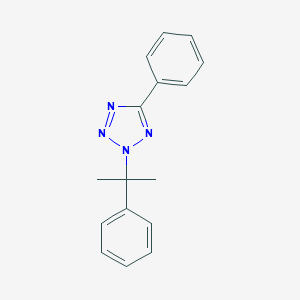
2-(4-甲氧基苯基)-2-甲基丙酸
描述
2-(4-Methoxyphenyl)-2-methylpropanoic acid, commonly referred to as 2-MMP, is an organic compound that is widely used in the synthesis of pharmaceuticals, cosmetics, and other products. It is a versatile compound that has a wide range of applications due to its unique properties. 2-MMP is a highly reactive acid that is used in the synthesis of a variety of compounds, including drugs, fragrances, and other products.
科学研究应用
药理学特性和生物学效应
结构上与2-(4-甲氧基苯基)-2-甲基丙酸相关的化合物4'-麝香烯氧基香豆酸(GOFA)显示出作为抗炎和抗肿瘤药物的有价值潜力。具体而言,在体内,它已被证明是一种有效的膳食喂养结肠癌化学预防剂。这包括以各种形式给药,如与二肽连接的前药、环糊精中的包含复合物,或与已知抗炎药物结合,所有这些形式都对结肠癌的生长和发展记录了保护作用。此外,已经注意到这种化合物在广泛消费的水果和蔬菜中的自然存在,表明它在膳食考虑中的相关性(Epifano等,2015)。
抗肿瘤和抗血管生成作用
2-甲氧基雌二醇,一种与2-(4-甲氧基苯基)-2-甲基丙酸结构相似的化合物,已在体外和体内展示出显著的抗肿瘤和抗血管生成作用。这些效应背后的分子机制尚未完全理解,但有推测称它们可能通过特定的细胞内效应物或受体介导,这些受体对于母体激素雌二醇是不敏感的。这种化合物的内源形成,包括其前体2-羟基雌二醇,被认为对目标器官中雌激素诱导的癌症具有保护作用,突显了它在治疗应用中的潜力(Zhu & Conney, 1998)。
环境存在和毒理学
已对类似化合物如2,4-二氯苯氧乙酸(2,4-D)的环境存在和毒理学方面进行了研究。这种全球使用的除草剂已引发关于其毒性和致突变性的研究,因为它直接或间接地进入自然环境。这些研究利用定量方法来可视化和总结这一领域的发展,指出美国、加拿大和中国是这一研究领域中最活跃的贡献者。这些研究旨在了解职业风险、神经毒性以及对除草剂的抗性或耐受性,特别是涉及非靶标物种和分子生物学方面(Zuanazzi et al., 2020)。
吸附特性
已广泛审查了类似苯氧基除草剂如2,4-D对土壤、有机物质和矿物质的吸附行为。编制了一个包含土壤-水分配系数(Kd)的大型数据集,为这些除草剂的吸附机制提供了见解。审查建议,2,4-D的吸附可以根据特定的土壤参数和明确定义的吸附剂材料的吸附系数来合理化。这些信息对于了解这些化合物的环境行为和缓解策略至关重要(Werner et al., 2012)。
作用机制
Target of Action
Similar compounds such as 2-(4-methoxyphenyl)acetamide have been found to interact with aralkylamine dehydrogenase light chain and heavy chain in alcaligenes faecalis .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets and cause changes in the cell . For instance, 2-(4-Methoxyphenyl)acetamide has been found to interact with Aralkylamine dehydrogenase light chain and heavy chain .
Biochemical Pathways
Similar compounds such as 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside have been found to regulate energy homeostasis and o-glcnacylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Similar compounds such as octyl methoxycinnamate, an ingredient in some sunscreens and lip balms, have been studied for their stability and efficacy in different environments .
属性
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJSVQFIOUFWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292821 | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylpropanoic acid | |
CAS RN |
2955-46-6 | |
| Record name | 2955-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2955-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 2-(4-Methoxyphenyl)-2-methylpropanoic acid upon one-electron oxidation in aqueous solution?
A1: The research suggests that 2-(4-Methoxyphenyl)-2-methylpropanoic acid undergoes rapid decarboxylation upon one-electron oxidation. [] This means that the carboxyl group (-COOH) is lost as carbon dioxide (CO2), leading to the formation of the 4-methoxycumyl radical. The study was unable to directly observe the radical cation intermediate (2*+) that is thought to form initially, suggesting that either it is not formed or that its decarboxylation is too fast to be detected under the experimental conditions. []
Q2: How does the structure of 2-(4-Methoxyphenyl)-2-methylpropanoic acid impact its reactivity during one-electron oxidation compared to a similar compound, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid?
A2: Replacing the C(CH3)2 moiety in 2-(4-Methoxyphenyl)-2-methylpropanoic acid with a cyclopropyl group, as seen in 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, significantly impacts the rate of decarboxylation upon one-electron oxidation. The study found that the decarboxylation rate constant for the cyclopropyl-containing compound is more than three orders of magnitude slower. [] This difference can be attributed to several factors, including the stability of the resulting carbon-centered radical, the oxidation potential of the substrate, and stereoelectronic effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




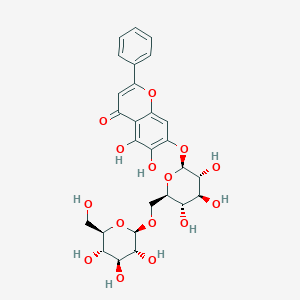

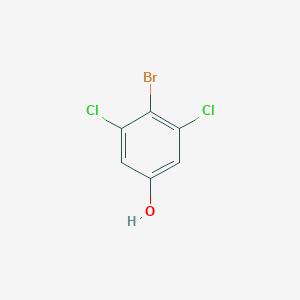

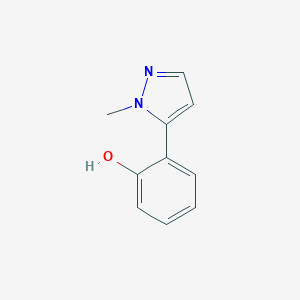

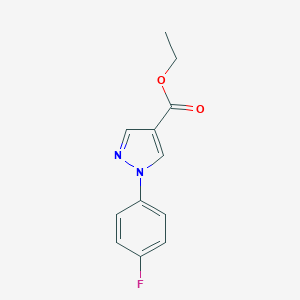

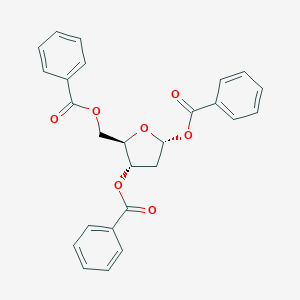
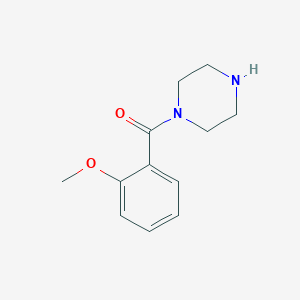
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

